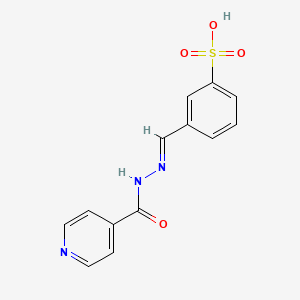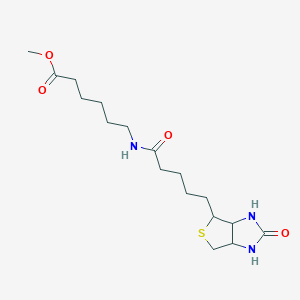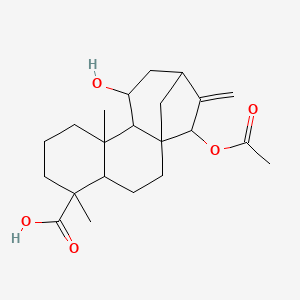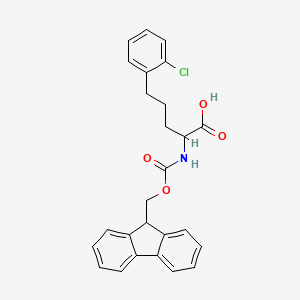
Sulfoniazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoniazide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₄S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Sulfoniazid kann durch die Reaktion von primären oder sekundären Aminen mit Sulfonylchloriden in Gegenwart organischer oder anorganischer Basen synthetisiert werden . Die allgemeine Reaktion beinhaltet den nukleophilen Angriff des Amins auf das Sulfonylchlorid, was zur Bildung der Sulfonamidbindung führt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan oder Acetonitril und Basen wie Triethylamin oder Natriumhydroxid.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Synthese von Sulfonamiden, einschließlich Sulfoniazid, oft die oxidative Kupplung von Thiolen und Aminen . Diese Methode ist vorteilhaft, da sie keine zusätzlichen Vorfunktionalisierungs- und Defunktionalisierungsschritte erfordert, was sie effizienter und umweltfreundlicher macht. Der Prozess kann in einem einzigen Schritt durchgeführt werden, wodurch die Abfallproduktion deutlich reduziert wird.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sulfoniazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sulfoniazid kann oxidiert werden, um Sulfonsäuren zu bilden.
Reduktion: Die Reduktion von Sulfoniazid kann zur Bildung von Sulfinamiden oder Sulfenamiden führen.
Substitution: Sulfoniazid kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfonamidgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine, Alkohole oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Sulfonsäuren.
Reduktion: Sulfinamide oder Sulfenamide.
Substitution: Verschiedene substituierte Sulfonamide, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Sulfoniazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sulfoniazid-Derivate werden auf ihr Potenzial als Enzyminhibitoren und ihre Rolle in Stoffwechselwegen untersucht.
Industrie: Sulfoniazid wird bei der Herstellung von Farbstoffen, Agrochemikalien und Arzneimitteln verwendet.
5. Wirkmechanismus
Sulfoniazid übt seine Wirkung aus, indem es das Enzym Dihydropteroatsynthase (DHPS) hemmt, das für die Synthese von Folsäure in Bakterien entscheidend ist . Durch kompetitive Hemmung dieses Enzyms verhindert Sulfoniazid die Synthese von Folsäure durch die Bakterien, ein essentieller Nährstoff für ihr Wachstum und ihre Vermehrung. Diese bakteriostatische Wirkung hemmt das Wachstum und die Vermehrung von Bakterien, tötet sie aber nicht direkt.
Wirkmechanismus
Sulfoniazide exerts its effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria . By competitively inhibiting this enzyme, this compound prevents the bacteria from synthesizing folate, an essential nutrient for their growth and multiplication. This bacteriostatic action inhibits the growth and multiplication of bacteria but does not kill them directly.
Vergleich Mit ähnlichen Verbindungen
Sulfoniazid ähnelt anderen Sulfonamidverbindungen wie Sulfamethoxazol, Sulfadiazin und Sulfasalazin . Es ist in seiner spezifischen molekularen Struktur und dem Vorhandensein bestimmter funktioneller Gruppen, die unterschiedliche biologische Aktivitäten verleihen, einzigartig. Beispielsweise:
Sulfamethoxazol: Wird häufig in Kombination mit Trimethoprim zur Behandlung bakterieller Infektionen eingesetzt.
Sulfadiazin: Wird in Kombination mit Pyrimethamin zur Behandlung von Toxoplasmose eingesetzt.
Sulfasalazin: Wird zur Behandlung von entzündlichen Darmerkrankungen eingesetzt.
Die Einzigartigkeit von Sulfoniazid liegt in seinen spezifischen Anwendungen und den besonderen Stoffwechselwegen, auf die es abzielt, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht.
Eigenschaften
CAS-Nummer |
3691-81-4 |
|---|---|
Molekularformel |
C13H11N3O4S |
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)/b15-9+ |
InChI-Schlüssel |
PNWDBDXZYGISDO-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)/C=N/NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)


![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)

